N-Acetylmuramic acid-azide

Peptidoglycan biosynthesis Metabolic labeling Click chemistry

Studying bacterial cell wall dynamics requires probes that balance incorporation efficiency with compatible labeling chemistry. N-Acetylmuramic acid-azide (CAS 2245794-64-1) resolves this for fixed-cell super-resolution applications: • >87% metabolic incorporation into E. coli peptidoglycan for high-density labeling • Enables robust CuAAC conjugation with fluorophores for structured illumination microscopy (SIM) • HRMS-validated for PG fragment enrichment in both Gram-positive and Gram-negative bacteria Supplied at ≥97% purity with comprehensive CoA; ships at ambient temperature globally.

Molecular Formula C11H18N4O8
Molecular Weight 334.28 g/mol
Cat. No. B15136338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylmuramic acid-azide
Molecular FormulaC11H18N4O8
Molecular Weight334.28 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)CN=[N+]=[N-]
InChIInChI=1S/C11H18N4O8/c1-4(10(19)20)22-9-7(14-6(17)2-13-15-12)11(21)23-5(3-16)8(9)18/h4-5,7-9,11,16,18,21H,2-3H2,1H3,(H,14,17)(H,19,20)/t4-,5-,7-,8-,9-,11?/m1/s1
InChIKeyBDRSICZLRYBNHJ-HONWWXKESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylmuramic Acid-Azide: Peptidoglycan Labeling Probe


N-Acetylmuramic acid-azide (CAS 2245794-64-1) is a click-chemistry compatible derivative of N-acetylmuramic acid (NAM), the essential amino sugar component of bacterial peptidoglycan (PG) [1]. This compound features an azide (-N₃) functional group at the 2-N-acetyl position, enabling its bioorthogonal incorporation into the PG backbone during biosynthesis [1]. With a molecular weight of 334.28 g/mol and formula C₁₁H₁₈N₄O₈, it is soluble in water (1.67 mg/mL with sonication and warming) [2]. N-Acetylmuramic acid-azide is primarily employed as a metabolic probe to visualize bacterial cell wall architecture and dynamics via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent dyes [1].

Workflow Metabolic probe for PG labeling
Selection Context Fixed-cell CuAAC imaging
Chemistry Azide handle for click ligation Live-cell SPAAC kinetics may limit temporal resolution

N-Acetylmuramic Acid-Azide: Substitution Challenges


N-Acetylmuramic acid-azide cannot be generically replaced by other clickable NAM derivatives without significant experimental trade-offs. While the alkyne analog (NAM-alkyne) also incorporates into peptidoglycan [1], the subsequent detection strategy fundamentally differs. The azide group enables bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which, despite being a robust and widely used method, is incompatible with live cells due to copper toxicity [2]. In contrast, strain-promoted azide-alkyne cycloaddition (SPAAC), also facilitated by the azide handle, is copper-free but suffers from modest reaction kinetics, limiting its utility for tracking rapid temporal events like cell growth and division [2]. Alternatives such as tetrazine (Tz)-NAM probes offer faster, copper-free labeling in live cells but may exhibit lower incorporation efficiency [2]. Therefore, selecting the appropriate probe hinges on a precise alignment of the labeling chemistry's kinetic profile and biocompatibility with the specific experimental objective.

Target Probe: NAM-Azide
Compatible with CuAAC for fixed cells; SPAAC possible but with modest kinetics.
Data to verify in live-cell temporal studies.
Alternative: NAM-Alkyne / Tz-NAM
Alkyne requires CuAAC; Tz-NAM enables faster copper-free labeling but incorporation efficiency may differ.
Method context: reaction rate vs. biocompatibility trade-off.

N-Acetylmuramic Acid-Azide Performance Metrics


High Labeling Efficiency in Engineered E. coli

In an engineered E. coli ΔMurQ-KU strain, N-acetylmuramic acid-azide (Compound 2) achieves >87% labeling efficiency of the total cell population when coupled with a fluorophore via CuAAC. This efficiency is comparable to that of the alkyne analog (Compound 3) under identical conditions [1].

Labeling Efficiency
Head-to-head
Target: >87% cell population labeled in E. coli ΔMurQ-KU (CuAAC with fluorophore). Comparator: NAM-alkyne >87% under identical conditions.
Supports comparable incorporation for fixed-cell PG analysis.
Engineered strain context; review for wild-type species.
Peptidoglycan biosynthesis Metabolic labeling Click chemistry

Bioorthogonal Reaction Kinetics

The azide handle on N-acetylmuramic acid-azide enables both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). However, CuAAC, while efficient, is cytotoxic and unsuitable for live-cell applications [1]. SPAAC, a copper-free alternative, exhibits modest rate constants (k ~10⁻² to 1 M⁻¹s⁻¹), which can be a limiting factor for capturing fast biological processes [1]. In contrast, the tetrazine-trans-cyclooctene (Tz-TCO) ligation, used with minimalist Tz-NAM probes, offers significantly faster kinetics (k up to 10⁶ M⁻¹s⁻¹) [2].

Reaction Kinetics
Class-level
SPAAC rate constant k ~10⁻² to 1 M⁻¹s⁻¹; Tetrazine-TCO ligation k up to 10⁶ M⁻¹s⁻¹.
Reaction rate context may limit fast live-cell event capture.
Class-level inference; validate for specific probe-dye pair.
Bioorthogonal chemistry Live-cell imaging Reaction kinetics

2-Azido vs. 3-Azido NAM Incorporation

Standard N-acetylmuramic acid-azide probes carry the azide modification at the 2-N-acetyl position. However, certain bacterial species possess enzymes capable of modifying this exact position during peptidoglycan biosynthesis, which can lead to reduced or inefficient incorporation of the probe [1]. To address this limitation, 3-azido NAM derivatives have been synthesized as alternative probes that may bypass this enzymatic editing [1].

2-Azido vs. 3-Azido
Data to verify
2-azido NAM efficiently incorporates in E. coli ΔMurQ-KU (>87%). 3-azido NAM may bypass enzymatic editing at 2-position in some species.
Positional context relevant for non-model bacteria studies.
Species-specific comparison data not yet available.
Peptidoglycan remodeling Bacterial cell wall Enzyme promiscuity

N-Acetylmuramic Acid-Azide Applications


High-Resolution Imaging of Bacterial Cell Walls

N-Acetylmuramic acid-azide is ideally suited for super-resolution microscopy studies of peptidoglycan architecture in fixed bacterial cells. As demonstrated by Liang et al., efficient incorporation into E. coli PG (>87% labeling) followed by CuAAC with a fluorophore enables detailed structural analysis via structured illumination microscopy (SIM) [1]. This application leverages the probe's high incorporation efficiency and the robust, well-established CuAAC chemistry for post-fixation labeling.

Mass Spectrometry-Based Peptidoglycan Analysis

The azide-modified NAM probe can be incorporated into the PG network and subsequently used to enrich or identify specific PG fragments via click chemistry with affinity tags. This approach, validated by high-resolution mass spectrometry (HRMS), allows for the precise characterization of PG composition and turnover in both Gram-positive and Gram-negative bacteria [1]. This application is particularly valuable for studying cell wall recycling pathways and the impact of antibiotics on PG biosynthesis.

In Vitro Assays for Peptidoglycan Biosynthesis

N-Acetylmuramic acid-azide serves as a substrate for key PG biosynthetic enzymes, such as Mur ligases, in in vitro assays. Its incorporation into UDP-MurNAc intermediates has been demonstrated, providing a foundation for developing high-throughput screens for antibiotic discovery that target the cytoplasmic steps of peptidoglycan synthesis [1]. The azide handle allows for subsequent functionalization with reporters for detection.

Application
Selection Property
Validation Focus
Fixed-cell PG imaging
High incorporation efficiency with CuAAC
Fluorophore labeling consistency
Mass spectrometry PG analysis
Azide handle for affinity enrichment
Fragment identification and turnover
In vitro biosynthesis assays
Substrate for Mur ligase enzymes
Reporter functionalization for screening

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